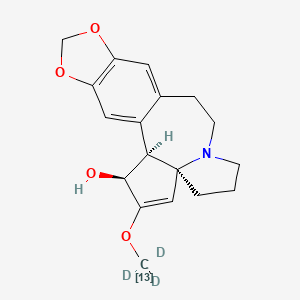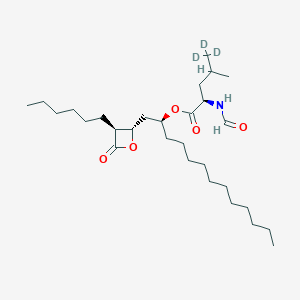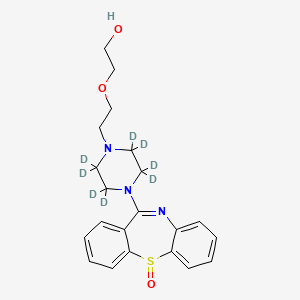
Quetiapine Sulfoxide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine Sulfoxide-d8 is the deuterium labeled Quetiapine sulfoxide . Quetiapine sulfoxide (Quetiapine S-oxide) is a main metabolite of Quetiapine . Quetiapine is a second-generation antipsychotic . It is a 5-HT receptors agonist and a dopamine receptor antagonist .
Molecular Structure Analysis
The molecular formula of Quetiapine Sulfoxide-d8 is C21H17D8N3O3S . The molecular weight is 407.56 g/mol . The structure of Quetiapine Sulfoxide-d8 is related to the structure of Quetiapine .
Chemical Reactions Analysis
Quetiapine Sulfoxide-d8 is a metabolite of Quetiapine . The major metabolic pathways of Quetiapine involve sulfoxidation, mediated by cytochrome P450 3A4 (CYP3A4), and oxidation of the terminal alcohol to a carboxylic acid .
Physical And Chemical Properties Analysis
Quetiapine Sulfoxide-d8 has a molecular weight of 407.56 g/mol . The molecular formula is C21H17D8N3O3S . The parent compound, Quetiapine, has a molecular weight of 383.5 g/mol and a molecular formula of C21H25N3O2S .
Wissenschaftliche Forschungsanwendungen
Pharmacogenetics
Quetiapine Sulfoxide-d8 can be used in pharmacogenetic research to understand the genetic factors that influence individual responses to quetiapine. This research can lead to personalized medicine approaches, optimizing therapeutic efficacy and minimizing adverse effects. Studies have shown associations between genes like CYP3A4, CYP3A5, COMT, or MC4R, and clinical events related to quetiapine treatment .
Metabolic Pathway Analysis
Researchers utilize Quetiapine Sulfoxide-d8 to study the metabolic pathways of quetiapine. It helps in identifying the major metabolic systems involved, such as CYP3A4 and CYP2D6, and understanding the kinetics of quetiapine metabolism. This is crucial for predicting drug interactions and potential side effects .
Drug Adherence Monitoring
In clinical settings, Quetiapine Sulfoxide-d8 can be monitored in patient urine to assess drug adherence. By tracking this metabolite, healthcare providers can get a more accurate measure of patient compliance with quetiapine medication regimens .
Wirkmechanismus
Target of Action
Quetiapine Sulfoxide-d8, a metabolite of Quetiapine, primarily targets dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
Quetiapine Sulfoxide-d8 acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This inhibition alters the neurotransmission of dopamine and serotonin, two neurotransmitters that are often imbalanced in conditions like schizophrenia and bipolar disorder .
Biochemical Pathways
Quetiapine is metabolized to Quetiapine Sulfoxide-d8 by the action of cytochrome P450 (CYP) 3A4 . This metabolic pathway involves the oxidation of Quetiapine to form Quetiapine Sulfoxide-d8 . The metabolite may contribute to the antidepressant effect of Quetiapine .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces .
Result of Action
The molecular and cellular effects of Quetiapine Sulfoxide-d8’s action involve the modulation of dopamine and serotonin neurotransmission . By inhibiting the activity of D2 and 5-HT2 receptors, Quetiapine Sulfoxide-d8 can help restore the balance of these neurotransmitters in the brain . This can alleviate symptoms of conditions like schizophrenia and bipolar disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quetiapine Sulfoxide-d8. For instance, the presence of other drugs can affect its metabolism. Phenytoin and thioridazine increase the clearance of Quetiapine, and ketoconazole decreases clearance . Therefore, the co-administration of these drugs with Quetiapine may require dosage adjustment . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of Quetiapine fumarate is predicted to present an insignificant risk to the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNLPUSSHEDON-PMCMNDOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
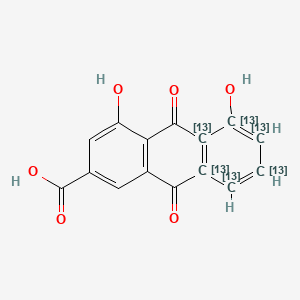


![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
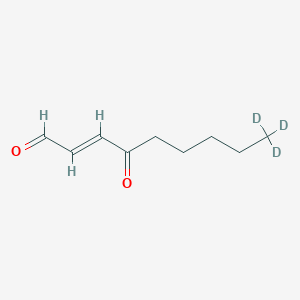

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)


